REACTION_CXSMILES
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[C:1](=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[C:9]([CH3:17])=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12].IC>CC(C)=O>[CH3:1][O:12][C:11](=[O:13])[C:10]1[CH:14]=[CH:15][CH:16]=[C:8]([Br:7])[C:9]=1[CH3:17] |f:0.1.2|
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Name
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|
Quantity
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5.46 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=O)O)C=CC1)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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1.74 mL
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Type
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reactant
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Smiles
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IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The suspension is stirred for 15 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated to 70° C. for 2.5 hours
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Duration
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2.5 h
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
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The crude product is purified by chromatography on a 50 g Isolute Flash Si II column
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Type
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WASH
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Details
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eluting with ethyl acetate/cyclohexane (5:95)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |